Cas no 30100-16-4 (Boc-8-Aoc-OH)

Boc-8-Aoc-OH structure
Boc-8-Aoc-OH structure
Product Name:Boc-8-Aoc-OH
CAS No:30100-16-4
MF:C13H25NO4
MW:259.341904401779
MDL:MFCD00270350
CID:304110
PubChem ID:546215
Update Time:2025-07-23

Boc-8-Aoc-OH Chemical and Physical Properties

Names and Identifiers

    • Octanoicacid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • Boc-8-Aoc-OH
    • 8-[[(1,1-dimethylethoxy)carbonyl]amino]Octanoic acid
    • BOC-8-AMINOCAPRYLIC ACID
    • BOC-8-AMINOOCTANOIC ACID
    • 8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid
    • 8-Aminooctanoic acid, N-t-butoxycarbonyl-
    • 8-tert-butoxycarbonylaminooctanoic acid
    • 8-(Boc-amino)octanoic acid
    • N-Boc-8-amino-octanoic acid
    • 8-{[(tert-butoxy)carbonyl]amino}octanoic acid
    • AS-18273
    • SCHEMBL826755
    • BP-28243
    • Boc-8-Aoc-OH Boc-8-aminocaprylic acid
    • FT-0679718
    • MFCD00270350
    • AKOS015998962
    • BOC-8-AMINOCAPRYLICACID
    • 8-[(tert-Butoxycarbonyl)amino]octanoic acid #
    • 8-(Boc-amino)caprylic acid
    • N-t-Butyloxycarbonyl-8-amino-octanoic acid
    • BocNH(CH2)7CO2H
    • CS-W022596
    • 8-(t-Butoxycarbonyl)amino-octanoic acid
    • 30100-16-4
    • EN300-264166
    • SY066382
    • 8-(t-butoxycarbonylamino)caprylic acid
    • 8-Aminooctanoic acid, N-BOC-
    • 8-(tert-butoxycarbonylamino)caprylic acid
    • Boc-Aoc(8)-OH
    • A876304
    • 8-((tert-butoxycarbonyl)amino)octanoic acid
    • Boc-8-Aoc-OH, >=97.0%
    • 8-(tert-Butoxycarbonylamino)octanoic acid
    • DTXSID30338080
    • Boc-NH-(CH2)7-COOH
    • 8-[(t-butoxycarbonyl)amino]octanoic acid
    • 8-[(tert-Butoxycarbonyl)amino]octanoic acid
    • DA-35529
    • MDL: MFCD00270350
    • Inchi: 1S/C13H25NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16)
    • InChI Key: FPRZYWCRQHFPSX-UHFFFAOYSA-N
    • SMILES: O(C(NCCCCCCCC(=O)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 259.17800
  • Monoisotopic Mass: 259.17835828 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 11
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 259.34
  • Topological Polar Surface Area: 75.6Ų
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.6

Experimental Properties

  • Color/Form: White powder
  • Melting Point: 56-59 °C
  • PSA: 75.63000
  • LogP: 3.32720
  • Solubility: Not available

Boc-8-Aoc-OH Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:Store at 0 ° C
  • HazardClass:IRRITANT

Boc-8-Aoc-OH Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Boc-8-Aoc-OH Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM192582-5g
Boc-8-aminooctanoic acid
30100-16-4 97%
5g
$102 2021-06-09
Chemenu
CM192582-10g
Boc-8-aminooctanoic acid
30100-16-4 97%
10g
$179 2021-06-09
Chemenu
CM192582-25g
Boc-8-aminooctanoic acid
30100-16-4 97%
25g
$327 2021-06-09
Chemenu
CM192582-100g
Boc-8-aminooctanoic acid
30100-16-4 97%
100g
$879 2021-06-09
Fluorochem
212278-1g
Boc-8-Aoc-OH
30100-16-4 95%
1g
£29.00 2022-03-01
Fluorochem
212278-5g
Boc-8-Aoc-OH
30100-16-4 95%
5g
£95.00 2022-03-01
Fluorochem
212278-10g
Boc-8-Aoc-OH
30100-16-4 95%
10g
£166.00 2022-03-01
Fluorochem
212278-25g
Boc-8-Aoc-OH
30100-16-4 95%
25g
£331.00 2022-03-01
TRC
B657178-50mg
Boc-8-Aoc-OH
30100-16-4
50mg
$ 50.00 2022-06-07
TRC
B657178-100mg
Boc-8-Aoc-OH
30100-16-4
100mg
$ 65.00 2022-06-07

Boc-8-Aoc-OH Production Method

Boc-8-Aoc-OH Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:30100-16-4)Boc-8-Aoc-OH
Order Number:A876304
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:49
Price ($):179.0/716.0
Email:sales@amadischem.com

Additional information on Boc-8-Aoc-OH

Comprehensive Overview of Boc-8-Aoc-OH (CAS No. 30100-16-4): Properties, Applications, and Industry Insights

Boc-8-Aoc-OH (CAS No. 30100-16-4) is a specialized N-Boc-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound, chemically known as tert-Butyl (8-aminooctyl)carbamate, serves as a critical building block for constructing complex peptide chains due to its amine-protecting group (Boc) and spacer arm (8-Aoc) functionalities. Its molecular formula C13H28N2O2 and molecular weight 244.37 g/mol make it particularly valuable in solid-phase peptide synthesis (SPPS) and bioconjugation applications.

The growing demand for peptide-based therapeutics has positioned Boc-8-Aoc-OH as a compound of significant interest. Recent trends in drug discovery highlight its role in developing targeted drug delivery systems and antibody-drug conjugates (ADCs). Researchers frequently search for "Boc-8-Aoc-OH solubility," "Boc-8-Aoc-OH coupling methods," and "30100-16-4 supplier," reflecting practical concerns in laboratory workflows. The compound's water-soluble carbodiimide (WSC) compatibility and HOBt/DIC activation protocols are particularly discussed in synthetic chemistry forums.

From a structural perspective, the 8-aminooctanoic acid (Aoc) linker in Boc-8-Aoc-OH provides optimal spacing (≈11.5 Å) for molecular recognition applications. This characteristic makes it indispensable in designing fluorescent probes, enzyme substrates, and surface modification reagents. The Boc protection strategy offers advantages in orthogonal deprotection schemes, especially when combined with Fmoc-based peptide synthesis methodologies. Recent publications emphasize its utility in creating PEGylated peptides and theranostic agents for oncology research.

Quality parameters for CAS 30100-16-4 typically include ≥95% HPLC purity (monitored at 214 nm), with strict controls on residual solvents and heavy metal content. Storage recommendations (-20°C under nitrogen) and lyophilization stability data are frequently requested by end-users. Analytical techniques like LC-MS characterization and 1H/13C NMR verification are essential for batch-to-batch consistency in research-grade material.

Emerging applications leverage the compound's bifunctional nature in click chemistry and bioorthogonal reactions. The terminal amine (after Boc deprotection) readily participates in NHS ester formations, while the carboxyl group enables C-terminal modifications. This dual reactivity pattern addresses common search queries about "Boc-8-Aoc-OH conjugation techniques" and "30100-16-4 crosslinking protocols." Recent patent literature describes its incorporation into smart biomaterials for regenerative medicine.

The synthesis of Boc-8-Aoc-OH typically involves Boc protection of 1,8-diaminooctane followed by selective carboxylation of the terminal amine. Process chemists often optimize parameters like reaction temperature, base stoichiometry, and workup procedures to maximize yield (>85%) while minimizing diacylation byproducts. Green chemistry approaches using water-miscible solvents are gaining traction in production-scale manufacturing.

From a regulatory standpoint, CAS 30100-16-4 is not classified as hazardous under GHS criteria. However, proper laboratory handling with PPE (nitrile gloves, safety goggles) is recommended due to potential respiratory sensitization risks. Material Safety Data Sheets (MSDS) should be consulted for specific first aid measures and spill management procedures.

Market analysis indicates steady growth for Boc-protected amino acids, driven by expanding peptide API production and diagnostic reagent development. Suppliers differentiate offerings through custom purity grades, bulk packaging options, and technical support for scale-up challenges. The compound's stability profile (typically 24 months when stored properly) makes it a reliable inventory item for contract research organizations (CROs) and academic core facilities.

Future research directions may explore Boc-8-Aoc-OH's potential in nanocarrier systems and stimuli-responsive drug release platforms. Its compatibility with microfluidic synthesis devices and automated peptide synthesizers positions it well for Industry 4.0 adoption. Environmental considerations are prompting studies on biodegradable linker alternatives, though the compound's established structure-activity relationships maintain its relevance in current workflows.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:30100-16-4)Boc-8-Aoc-OH
A876304
Purity:99%/99%
Quantity:25g/100g
Price ($):179.0/716.0
Email